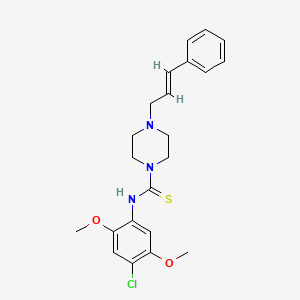![molecular formula C21H25N3O3 B3745635 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3745635.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that plays a key role in the trafficking of immune cells to sites of inflammation and tissue damage. Inhibition of CXCR3 signaling has been shown to have therapeutic potential in a variety of inflammatory and autoimmune diseases.
Mechanism of Action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 works by binding to and blocking the CXCR3 receptor, which prevents the recruitment of immune cells to sites of inflammation and tissue damage. This leads to a reduction in inflammation and tissue damage in preclinical models of disease.
Biochemical and Physiological Effects:
This compound 487 has been shown to have a number of biochemical and physiological effects in preclinical models of disease. These include a reduction in pro-inflammatory cytokine production, a decrease in leukocyte infiltration into inflamed tissues, and a reduction in tissue damage and fibrosis.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models of disease. However, there are also limitations to its use. CXCR3 is expressed on a variety of immune cell types, and the effects of CXCR3 inhibition may differ depending on the specific disease model being studied. In addition, the pharmacokinetics and pharmacodynamics of this compound 487 may vary depending on the route of administration and dose used.
Future Directions
There are several potential future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487. One area of interest is the development of more potent and selective CXCR3 antagonists that may have improved therapeutic efficacy. Another area of interest is the study of the effects of CXCR3 inhibition in combination with other therapies, such as immunomodulatory agents or checkpoint inhibitors. Finally, the use of this compound 487 as a tool to study the role of CXCR3 signaling in various disease models may provide insights into the underlying mechanisms of disease and potential therapeutic targets.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, this compound 487 has been shown to reduce disease severity and improve clinical outcomes. In addition, this compound 487 has been shown to inhibit the growth and metastasis of certain types of cancer cells.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-3-9-20(10-4-16)27-15-21(26)22-18-5-7-19(8-6-18)24-13-11-23(12-14-24)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRURYNSEYAJJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)


![N-benzyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3745594.png)

![2-[(2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3745608.png)


![ethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3745616.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3745649.png)
![1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745663.png)